N-benzyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
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Overview
Description
N-benzyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dibenzo[b,e][1,4]diazepine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base.
Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like benzyl chloride for benzylation and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: The dibenzo[b,e][1,4]diazepine core is known for its biological activity, making this compound a potential candidate for drug development, particularly in the treatment of neurological disorders.
Materials Science: The unique structural features of this compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-benzyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves its interaction with specific molecular targets. The dibenzo[b,e][1,4]diazepine core can interact with neurotransmitter receptors, modulating their activity. The 4-fluorophenyl group may enhance binding affinity and specificity, while the hydroxyl and acetamide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used in the treatment of seizures and panic disorders.
Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group, which can enhance binding affinity and specificity.
Uniqueness
N-benzyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its specific combination of functional groups and structural features. The presence of the dibenzo[b,e][1,4]diazepine core, 4-fluorophenyl group, and hydroxyl and acetamide groups provides a unique set of properties that can be exploited for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C30H30FN3O2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-benzyl-2-[6-(4-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C30H30FN3O2/c1-30(2)16-24-28(26(35)17-30)29(21-12-14-22(31)15-13-21)34(25-11-7-6-10-23(25)33-24)19-27(36)32-18-20-8-4-3-5-9-20/h3-15,29,33H,16-19H2,1-2H3,(H,32,36) |
InChI Key |
KRHRIMSUDVUKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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